molecular formula C13H15NO3 B349367 (Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid CAS No. 1089327-68-3

(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid

Cat. No.: B349367
CAS No.: 1089327-68-3
M. Wt: 233.26g/mol
InChI Key: NSMYFMFTSJZRGG-FPLPWBNLSA-N
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Description

(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid is a compound known for its structural characteristics that can be used for the synthesis of several active molecules.

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body, influencing cellular processes .

Mode of Action

The exact mode of action of this compound is not well-documented. It’s possible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can lead to changes in the conformation or activity of the target proteins, thereby altering their function .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Based on its structure, it might be involved in pathways related to cellular metabolism, signal transduction, or gene expression .

Result of Action

The effects would likely be dependent on the specific targets and pathways that the compound influences .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid”. For instance, extreme pH or temperature conditions might denature the compound or its targets, while other molecules might compete with the compound for its targets .

Preparation Methods

The synthesis of (Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid typically involves the reaction of maleic anhydride with primary amines. This reaction results in the formation of amino carboxylic acid derivatives. The synthetic route involves the reaction of the amine group with lactone carbonyl through acid catalysis . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid undergoes various chemical reactions, including:

Scientific Research Applications

(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid has several scientific research applications:

Comparison with Similar Compounds

(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid can be compared with other butenoic acid derivatives and maleimide structures. Similar compounds include:

    Maleimide: Derived from maleic acid and imide functional groups, used in polymer chemistry.

    Butenoic Acid Derivatives: Various derivatives with different substituents on the butenoic acid backbone. The uniqueness of this compound lies in its specific structural features and its potent enzyme inhibition properties, which make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9(2)10-3-5-11(6-4-10)14-12(15)7-8-13(16)17/h3-9H,1-2H3,(H,14,15)(H,16,17)/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMYFMFTSJZRGG-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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